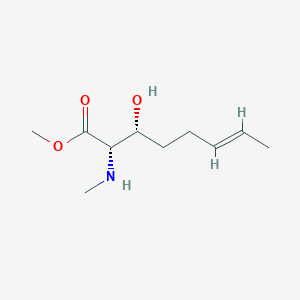
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, a methylamino group, and an octenoate moiety, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylamino-6-octenoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Stereoselective Synthesis: The stereochemistry at the 2S,3R positions is controlled using chiral catalysts or reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with chiral centers in biological molecules, influencing its efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3R,6E)-2-[(acetyloxy)methyl]-2-acetamido-3-hydroxy-14-oxoicos-6-enoate
- (2S,3R,6E)-3-hydroxy-N,4-dimethyl-2-(methylamino)oct-6-enamide
- Methyl (2S,3R,6E)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-2-({[(tert-butyldimethylsilyl)oxy]carbonyl}amino)-5-oxonon-6-enoate
Uniqueness
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
methyl (E,2S,3R)-3-hydroxy-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)9(11-2)10(13)14-3/h4-5,8-9,11-12H,6-7H2,1-3H3/b5-4+/t8-,9+/m1/s1 |
InChI-Schlüssel |
JIKJZFSXXZWSAA-VJIGKBMESA-N |
Isomerische SMILES |
C/C=C/CC[C@H]([C@@H](C(=O)OC)NC)O |
Kanonische SMILES |
CC=CCCC(C(C(=O)OC)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
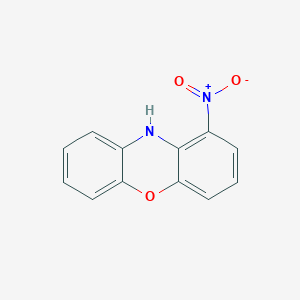
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)

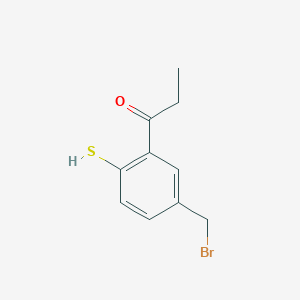

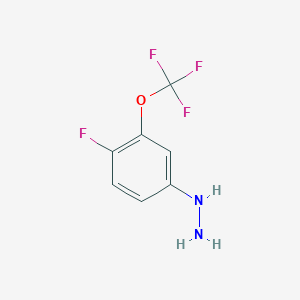
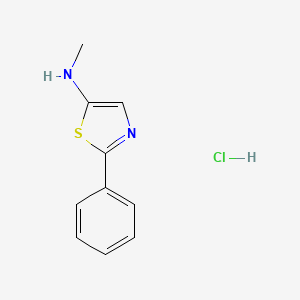


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
